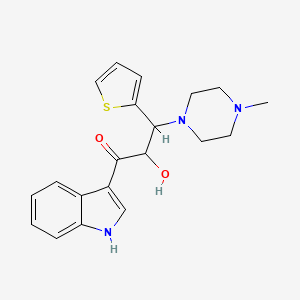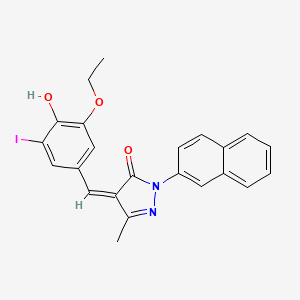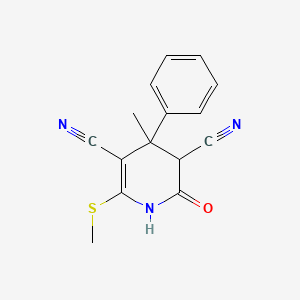![molecular formula C24H22N2O2S B6104372 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B6104372.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide, also known as BML-111, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as benzothiazole derivatives, which have been shown to possess anti-inflammatory, analgesic, and neuroprotective properties.
作用機序
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide exerts its therapeutic effects by modulating the activity of various signaling pathways involved in inflammation, pain, and neurodegeneration. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, which plays a key role in regulating inflammation and oxidative stress. This compound has also been shown to inhibit the activity of the NF-κB pathway, which is a key regulator of inflammation and immune responses. In addition, this compound has been shown to modulate the activity of various ion channels and receptors involved in pain perception and cognitive function.
Biochemical and physiological effects
This compound has been shown to exert its therapeutic effects by modulating various biochemical and physiological processes in the body. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which play a key role in the development of inflammation and pain. This compound has also been shown to reduce oxidative stress and improve mitochondrial function, which are key factors in the development of neurodegenerative disorders. In addition, this compound has been shown to modulate the activity of various ion channels and receptors involved in pain perception and cognitive function.
実験室実験の利点と制限
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide has several advantages for lab experiments, including its high purity and stability, and its ability to modulate various signaling pathways involved in inflammation, pain, and neurodegeneration. However, there are also some limitations to using this compound in lab experiments, including its relatively high cost, and the need for specialized equipment and expertise to synthesize and analyze the compound.
将来の方向性
There are several future directions for research on N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide, including further studies on its mechanism of action, and its potential therapeutic applications in various disease conditions. Future research could also focus on optimizing the synthesis method for this compound, and developing more potent and selective analogs of the compound. In addition, future studies could explore the use of this compound in combination with other therapeutic agents, and investigate its potential for use in clinical trials.
合成法
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with 2-methylphenylacetyl chloride followed by reaction with 3,4-dimethylphenol. Another method involves the reaction of 2-aminobenzothiazole with 2-methylphenylacetic acid, followed by reaction with 3,4-dimethylphenol and acetic anhydride. The purity of the synthesized compound can be confirmed using various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.
科学的研究の応用
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various disease conditions, including inflammation, pain, and neurodegenerative disorders. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to possess analgesic properties by reducing pain sensitivity in animal models. In addition, this compound has been shown to possess neuroprotective properties by reducing neuronal damage and improving cognitive function in animal models of neurodegenerative disorders.
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-15-11-12-18(13-16(15)2)28-14-23(27)25-20-9-6-7-19(17(20)3)24-26-21-8-4-5-10-22(21)29-24/h4-13H,14H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYNVKCSAPHBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide](/img/structure/B6104299.png)

![2-[2-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6104318.png)
methanol](/img/structure/B6104329.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B6104330.png)
![1-(diethylamino)-3-(2-methoxy-4-{[methyl(4-pyrimidinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6104341.png)

![N-{1-[1-(3,4-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6104367.png)
![3,5-dimethoxy-N-({1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6104376.png)
![ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6104381.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B6104386.png)

